molecular formula C12H15NO2 B15272201 4-Phenylpiperidine-3-carboxylic acid

4-Phenylpiperidine-3-carboxylic acid

Cat. No.: B15272201
M. Wt: 205.25 g/mol
InChI Key: WZJHHUNNKMJOBR-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde intermediates . This method allows for the formation of the piperidine ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like hydrogenation, cyclization, and functional group modifications to achieve the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in cellular pathways. For example, it can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-Phenylpiperidine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-phenylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJHHUNNKMJOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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